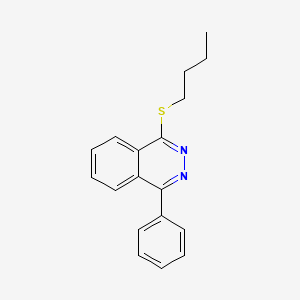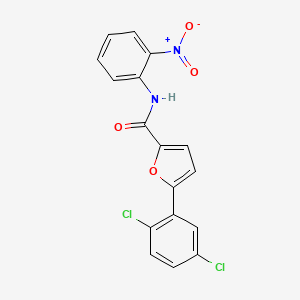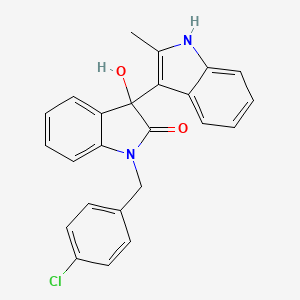![molecular formula C27H31NO4 B4079320 N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B4079320.png)
N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide, also known as DMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMC belongs to the class of benzylacetamide derivatives and is known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating the activity of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Additionally, N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.
Biochemical and physiological effects:
N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has been shown to decrease the levels of inflammatory mediators, such as prostaglandin E2 and nitric oxide. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. Additionally, N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of using N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide in lab experiments is its limited solubility in aqueous solutions, which may hinder its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide. One of the areas of interest is the development of novel formulations and delivery systems that can improve the bioavailability and efficacy of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide and to identify its molecular targets. The compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, also warrants further investigation. Finally, the development of N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide derivatives with improved pharmacological properties may lead to the discovery of novel therapeutics for various diseases.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-20(29)28(19-21-10-15-26(31-3)27(18-21)32-4)17-16-25(22-8-6-5-7-9-22)23-11-13-24(30-2)14-12-23/h5-15,18,25H,16-17,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAIWQVEJJZKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(C1=CC=CC=C1)C2=CC=C(C=C2)OC)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1a-benzoyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4079239.png)
![1-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4079242.png)
![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B4079248.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4079254.png)
![1-(2-naphthyloxy)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B4079255.png)

![6-amino-3-(4-bromophenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079272.png)

![6-amino-4-(2,5-difluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079280.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4079304.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4079318.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4079326.png)
![4-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4079330.png)